N-(3-chloro-2-methylphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Descripción
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10-13(18)4-3-5-14(10)21-15(23)9-25-16-8-12(6-7-19-16)17-20-11(2)22-24-17/h3-8H,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOVRJQJPHENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=CC(=C2)C3=NC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyridine/heterocyclic rings and aryl groups significantly alter properties:
Key Observations :
- Oxadiazole vs.
- Aryl Substituents : The 3-chloro-2-methylphenyl group introduces steric bulk compared to simpler 4-chlorophenyl analogs (e.g., ), which may hinder binding in sterically sensitive targets.
- Heterocyclic Variations : Thiophene-containing analogs (e.g., ) exhibit higher solubility due to increased polarizability, whereas styryl groups (e.g., ) drastically reduce solubility.
Stability and Reactivity
- Oxadiazole Ring : Prone to hydrolysis under strongly acidic/basic conditions, limiting formulation options .
- Thioether Linkage : Susceptible to oxidation, necessitating antioxidant excipients in drug formulations.
- Chlorophenyl Group : Enhances halogen bonding but may increase toxicity risks compared to fluorophenyl analogs (e.g., ).
Q & A
Q. What are the key functional groups in this compound, and how do they influence synthesis and bioactivity?
The compound contains:
- 3-Methyl-1,2,4-oxadiazole ring : Enhances metabolic stability and modulates electronic properties for target binding .
- Thioacetamide linker (-S-CH₂-C(=O)-) : Facilitates nucleophilic substitution reactions during synthesis and may contribute to redox-mediated interactions in biological systems .
- 3-Chloro-2-methylphenyl group : Introduces steric bulk and lipophilicity, impacting solubility and membrane permeability .
Methodological Insight : Prioritize protecting-group strategies for the oxadiazole ring during synthesis to avoid undesired side reactions. Use computational tools (e.g., DFT) to predict electronic effects of substituents .
Q. What solvents, bases, and reaction conditions are optimal for synthesizing this compound?
Methodological Insight : Monitor pH (7–9) to prevent hydrolysis of the oxadiazole moiety. Use TLC or HPLC to track intermediate formation .
Q. Which analytical techniques are critical for validating the structure and purity of this compound?
- NMR Spectroscopy : Assign peaks for the oxadiazole (δ 8.2–8.5 ppm) and thioacetamide (δ 3.8–4.2 ppm) groups .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
Methodological Insight : For ambiguous NMR signals, use 2D experiments (e.g., HSQC, HMBC) to resolve overlapping peaks .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the thioether coupling step?
- Adjust Temperature : Lower temperatures (40–60°C) reduce byproduct formation but may slow kinetics. Use microwave-assisted synthesis for accelerated rates .
- Alternative Bases : Replace NaOH with DBU for milder conditions, reducing oxadiazole ring degradation .
- Catalysts : Add KI (10 mol%) to enhance nucleophilic displacement efficiency .
Data Contradiction Note : reports 70% yields with NaOH, while achieves 85% with K₂CO₃. Test both bases under identical conditions to resolve discrepancies .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-Response Analysis : Perform IC₅₀ assays across multiple concentrations to distinguish target-specific effects from nonspecific toxicity .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .
- Metabolite Identification : LC-MS/MS to detect degradation products that may contribute to cytotoxicity .
Methodological Insight : Cross-validate results in ≥2 cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific artifacts .
Q. What strategies enhance the selectivity of this compound against off-target proteins?
- Structure-Activity Relationship (SAR) : Synthesize derivatives with:
- Varied substituents on the pyridine ring (e.g., -CF₃ for increased hydrophobicity) .
- Modified thioacetamide linkers (e.g., sulfonamide or ester replacements) .
- Computational Docking : Use AutoDock Vina to predict binding poses and identify key residues for selective interactions .
Case Study : showed that replacing the methyl group on oxadiazole with -OCH₃ reduced off-target binding by 40% .
Q. How to design SAR studies for derivatives to improve pharmacokinetic properties?
| Parameter | Experimental Approach | Reference |
|---|---|---|
| Solubility | Shake-flask method with HPLC quantification | |
| Metabolic Stability | Incubate with liver microsomes; monitor parent compound depletion via LC-MS | |
| Permeability | Caco-2 cell monolayer assay |
Methodological Insight : Prioritize derivatives with logP <3.5 to balance lipophilicity and solubility. Introduce polar groups (e.g., -OH, -NH₂) on the phenyl ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
